molecular formula C₂₀H₂₉FO₃ B1145324 17-epi-Fluoxymesterone CAS No. 3109-09-9

17-epi-Fluoxymesterone

Cat. No. B1145324
CAS RN: 3109-09-9
M. Wt: 336.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

17-epi-Fluoxymesterone is a synthetic anabolic androgenic steroid (AAS) derived from testosterone. It is a derivative of fluoxymesterone, a potent androgenic steroid used in the treatment of a variety of medical conditions. 17-epi-Fluoxymesterone has been studied for its potential to be used in laboratory experiments, as well as for its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 17-epi-Fluoxymesterone involves the conversion of a starting material, pregnenolone, into the target compound through a series of chemical reactions.

Starting Materials
Pregnenolone, Sodium hydride, Bromine, Acetic acid, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Diethyl ether, Sodium sulfate, Magnesium, Benzene, Chloroform, Methylmagnesium bromide, Sodium borohydride, Hydrogen chloride gas, Sodium bicarbonate

Reaction
Pregnenolone is reacted with sodium hydride in dry THF to form the sodium salt of pregnenolone., Bromine is added to the sodium salt of pregnenolone in acetic acid to form 17α-bromo-pregnenolone., 17α-bromo-pregnenolone is reacted with hydrochloric acid to form 17α-bromo-pregnenolone hydrochloride., 17α-bromo-pregnenolone hydrochloride is reacted with sodium hydroxide in methanol to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione., 17α-bromo-16α-methylpregn-4-ene-3,20-dione is reacted with ethyl acetate and diethyl ether to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione diethyl acetal., 17α-bromo-16α-methylpregn-4-ene-3,20-dione diethyl acetal is reacted with magnesium in dry benzene to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione magnesium bromide., 17α-bromo-16α-methylpregn-4-ene-3,20-dione magnesium bromide is reacted with methylmagnesium bromide in dry ether to form 17α-bromo-16α-methyl-4,17-dihydroxypregn-4-ene-3-one., 17α-bromo-16α-methyl-4,17-dihydroxypregn-4-ene-3-one is reacted with sodium borohydride in dry ether to form 17α-bromo-16α-methyl-4,17-dihydroxyandrost-4-ene-3-one., 17α-bromo-16α-methyl-4,17-dihydroxyandrost-4-ene-3-one is reacted with hydrogen chloride gas in chloroform to form 17α-bromo-16α-methyl-4-chloroandrost-4-ene-3-one., 17α-bromo-16α-methyl-4-chloroandrost-4-ene-3-one is reacted with sodium bicarbonate in water to form 17α-bromo-16α-methyl-4-androstene-3,17-dione., 17α-bromo-16α-methyl-4-androstene-3,17-dione is reacted with methanol and hydrochloric acid to form 17-epi-Fluoxymesterone.

Scientific Research Applications

17-epi-Fluoxymesterone has been studied for its potential use in scientific research applications. It has been used to study the effects of androgens on the male reproductive system, as well as for its potential use in the treatment of certain types of cancer. It has also been studied for its potential use in the treatment of certain types of muscular dystrophy.

Mechanism Of Action

17-epi-Fluoxymesterone binds to androgen receptors in the body, which then triggers a series of biochemical reactions. This leads to the stimulation of protein synthesis, which is essential for the growth and development of muscle tissue. It also increases the production of red blood cells, which can improve physical performance.

Biochemical And Physiological Effects

17-epi-Fluoxymesterone has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, as well as improve physical performance. It has also been shown to increase bone density and reduce fat mass. Additionally, it has been shown to increase libido, decrease stress, and improve mood.

Advantages And Limitations For Lab Experiments

17-epi-Fluoxymesterone has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be done in a laboratory setting. Additionally, it is a potent androgenic steroid, which makes it ideal for studying the effects of androgens on the body. However, it is important to note that 17-epi-Fluoxymesterone is a synthetic steroid, which means that it can have some potentially serious side effects if used incorrectly.

Future Directions

There are a number of potential future directions for 17-epi-Fluoxymesterone research. This includes further study of its potential use in the treatment of certain types of cancer, as well as its potential use in the treatment of certain types of muscular dystrophy. Additionally, further research into the biochemical and physiological effects of 17-epi-Fluoxymesterone could lead to a better understanding of its potential therapeutic applications. Finally, further research into the synthesis method could lead to the development of more efficient and cost-effective ways of synthesizing 17-epi-Fluoxymesterone.

properties

CAS RN

3109-09-9

Product Name

17-epi-Fluoxymesterone

Molecular Formula

C₂₀H₂₉FO₃

Molecular Weight

336.44

synonyms

9-Fluoro-11β,17α-dihydroxy-17-methyl-androst-4-en-3-one

Origin of Product

United States

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